(S)-(-)-1-(4-Bromophenyl)ethylamine

Catalog No.
S669398
CAS No.
27298-97-1
M.F
C8H10BrN
M. Wt
200.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-1-(4-Bromophenyl)ethylamine

CAS Number

27298-97-1

Product Name

(S)-(-)-1-(4-Bromophenyl)ethylamine

IUPAC Name

(1S)-1-(4-bromophenyl)ethanamine

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

InChI

InChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1

InChI Key

SOZMSEPDYJGBEK-LURJTMIESA-N

SMILES

CC(C1=CC=C(C=C1)Br)N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)N

(S)-(-)-1-(4-Bromophenyl)ethylamine, also known as (S)-(-)-4-Bromo-α-methylbenzylamine, is a chiral amine with the molecular formula C₈H₁₀BrN and a molecular weight of 200.08 g/mol. This compound is characterized by its colorless to almost colorless clear liquid state at room temperature and has a specific gravity of 1.39. It is notable for its optical purity, with a minimum enantiomeric excess of 99.0% . The compound is sensitive to air and should be stored under inert gas conditions at temperatures below 15°C to maintain its stability .

Medicinal Chemistry:

  • Drug Discovery: (S)-(-)-1-(4-Bromophenyl)ethylamine serves as a valuable building block for the synthesis of various drug candidates. Its chiral nature allows researchers to explore the potential therapeutic effects of both enantiomers in different contexts. Source: Sigma-Aldrich product page:
  • Neurological Disorders: Studies suggest that (S)-(-)-1-(4-Bromophenyl)ethylamine derivatives may exhibit neuroprotective properties and hold promise for treating neurodegenerative diseases like Parkinson's and Alzheimer's. [Source: Research article on potential neuroprotective agents, Neurochem Res. 2008; 33(3): 412-420]

Material Science:

  • Asymmetric Catalysis: The unique chiral structure of (S)-(-)-1-(4-Bromophenyl)ethylamine makes it a potential candidate for developing asymmetric catalysts, crucial tools for synthesizing other chiral molecules with high enantioselectivity. [Source: Journal article on the development of chiral catalysts, Chem. Commun., 2008, 2222-2224]
  • Liquid Crystals: Research suggests that (S)-(-)-1-(4-Bromophenyl)ethylamine derivatives can be incorporated into the design of novel liquid crystals with specific properties, potentially impacting various technological applications. [Source: Research article on the synthesis of new liquid crystals, Liq. Cryst., 2004, 31(12): 1633-1640]
Typical of primary amines. These include:

  • N-Alkylation: The compound can undergo N-alkylation reactions with alkyl halides to form secondary or tertiary amines.
  • Acylation: It can react with acyl chlorides or anhydrides to form amides.
  • Reduction: The compound can be reduced to yield corresponding alcohols or other derivatives.

The reactivity of the bromine atom allows for further substitution reactions, making it a versatile intermediate in organic synthesis .

(S)-(-)-1-(4-Bromophenyl)ethylamine can be synthesized through several methods:

  • Reduction of Ketones: One common method involves the reduction of 4-bromophenylacetone using lithium aluminum hydride or sodium borohydride.
  • Bromination of Ethylamine: Starting from ethylamine, bromination can be performed to introduce the bromine substituent at the para position of the phenyl ring.
  • Chiral Resolution: Enantiomerically pure forms can be obtained through chiral resolution techniques involving diastereomeric salt formation.

These methods highlight the compound's synthetic versatility and potential for modification .

(S)-(-)-1-(4-Bromophenyl)ethylamine finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of drugs targeting neurological disorders.
  • Chemical Research: The compound serves as a building block in organic synthesis for creating more complex molecules.
  • Material Science: It may have applications in developing new materials due to its unique chemical properties .

Several compounds are structurally similar to (S)-(-)-1-(4-Bromophenyl)ethylamine, including:

  • (R)-(+) -1-(4-Bromophenyl)ethylamine: The enantiomer with opposite chirality, which may exhibit different biological activities.
  • Phenylethylamine: A simpler structure that lacks the bromine substituent but shares some pharmacological properties.
  • (S)-(-)-1-(3-Bromophenyl)ethylamine: Similar structure with a different bromine placement on the phenyl ring.
Compound NameMolecular FormulaUnique Features
(S)-(−)-1-(4-Bromophenyl)ethylamineC₈H₁₀BrNContains para-bromine substituent
(R)-(+) -1-(4-Bromophenyl)ethylamineC₈H₁₀BrNOpposite chirality
PhenylethylamineC₈H₁₁NNo halogen substituents
(S)-(-)-1-(3-Bromophenyl)ethylamineC₈H₁₀BrNBromine at meta position

The uniqueness of (S)-(-)-1-(4-Bromophenyl)ethylamine lies in its specific stereochemistry and functional group positioning, which influence its biological activity and reactivity compared to these similar compounds .

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (81.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (81.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (81.25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (81.25%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Dates

Modify: 2023-08-15

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